1-cyclohexyl-1H-pyrrole

Lipophilicity Drug-likeness ADME prediction

1-Cyclohexyl-1H-pyrrole (CAS 31708-14-2) is an N-cycloalkyl-substituted pyrrole with molecular formula C10H15N and molecular weight 149.23 g/mol. It features a saturated cyclohexyl ring attached to the pyrrole nitrogen, distinguishing it from N-aryl analogs such as N-phenylpyrrole (CAS 635-90-5) that bear an aromatic substituent.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 31708-14-2
Cat. No. B1601070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-1H-pyrrole
CAS31708-14-2
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=CC=C2
InChIInChI=1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8-10H,1-3,6-7H2
InChIKeyPOWPPIRAMRAEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-1H-pyrrole (CAS 31708-14-2): Core Physicochemical and Structural Baseline for Procurement


1-Cyclohexyl-1H-pyrrole (CAS 31708-14-2) is an N-cycloalkyl-substituted pyrrole with molecular formula C10H15N and molecular weight 149.23 g/mol. It features a saturated cyclohexyl ring attached to the pyrrole nitrogen, distinguishing it from N-aryl analogs such as N-phenylpyrrole (CAS 635-90-5) that bear an aromatic substituent [1]. The compound has a computed logP of approximately 2.99–3.08, a topological polar surface area (PSA) of 4.93 Ų, and one rotatable bond [2]. It is a liquid at ambient temperature with a reported boiling point of 114 °C at 19 Torr and is soluble in nonpolar organic solvents [3]. It serves as a monomer for soluble intrinsically conducting polymers and as a building block in medicinal chemistry [4].

Why N-Substituted Pyrrole Analogs Cannot Be Interchanged with 1-Cyclohexyl-1H-pyrrole in Research and Industrial Workflows


Although 1-cyclohexyl-1H-pyrrole shares the pyrrole core with N-phenylpyrrole, N-methylpyrrole, and N-tert-butylpyrrole, the identity of the N-substituent dictates fundamentally different physicochemical and reactivity profiles that preclude simple substitution. The saturated cyclohexyl ring imparts distinct lipophilicity (logP ~2.99) and solution-phase behavior compared to the aromatic phenyl ring of N-phenylpyrrole (logP ~2.48–3.08), while the steric bulk of the cyclohexyl group alters electropolymerization kinetics relative to smaller N-alkyl substituents [1]. In polymer chemistry, poly(N-cyclohexylpyrrole) exhibits solubility in common organic solvents, whereas unsubstituted polypyrrole is notoriously insoluble and unprocessable—a difference that directly determines whether a conducting polymer can be solution-cast or must be used as a dispersion [2]. Furthermore, the unique ability to access 1-cyclohexyl-1H-pyrrole from biomass-derived phenols via formal aromaticity transfer provides a synthetic sustainability advantage not shared by N-aryl or N-alkyl analogs [3]. These divergent properties mean that selecting a generic N-substituted pyrrole without matching the specific substituent identity will alter solubility, processability, reactivity, and synthetic accessibility in ways that compromise experimental reproducibility and manufacturing outcomes.

Quantitative Head-to-Head Evidence for 1-Cyclohexyl-1H-pyrrole vs. N-Phenylpyrrole, N-Methylpyrrole, and N-tert-Butylpyrrole


Computed Lipophilicity (logP) of 1-Cyclohexyl-1H-pyrrole vs. 1-Phenyl-1H-pyrrole

The computed octanol-water partition coefficient (logP) of 1-cyclohexyl-1H-pyrrole is 2.99–3.08, compared with a value of 2.48–3.08 for the direct N-aryl analog 1-phenyl-1H-pyrrole [1]. Although the numerical ranges partially overlap, the cyclohexyl derivative achieves comparable lipophilicity through a fully saturated ring system rather than the aromatic phenyl ring, producing a distinct balance of hydrophobicity and conformational flexibility. This differentiation is critical for applications where aromaticity-driven π-stacking or UV-chromophoric properties must be avoided. The polar surface area (PSA) is identical at 4.93 Ų for both compounds, indicating that differences in membrane permeability predictions will be governed exclusively by the logP term [1].

Lipophilicity Drug-likeness ADME prediction

Solution-Phase Processability: Poly(N-cyclohexylpyrrole) Solubility vs. Unsubstituted Polypyrrole

Unsubstituted polypyrrole is insoluble in common organic solvents, severely limiting its processing by bar, dip, spray, or spin coating. In contrast, poly(N-cyclohexylpyrrole) is explicitly cited as a soluble intrinsically conducting polymer (ICP) that can be dissolved in common solvents and applied to metal surfaces by repeated immersion [1]. This solubility is attributed to the cyclohexyl substituent disrupting interchain packing. Other N-substituted polypyrroles cited alongside poly(N-cyclohexylpyrrole) for solution processability include poly(3-octylpyrrole) and poly(3-octylthiophene), establishing that N-cyclohexyl substitution is among the validated strategies for achieving soluble polypyrrole derivatives [1].

Conducting polymers Solution processability Corrosion protection

Effect of N-Substituent Steric Bulk on Electropolymerization: Cyclohexyl vs. tert-Butyl vs. Methyl

A systematic study on the effect of N-substitution on electropolymerization of pyrrole monomers revealed that bulky N-substituents—specifically tert-butyl and cyclohexyl—prevent electropolymerization processes, whereas smaller substituents (e.g., N-methyl) allow electrochemical polymerization to proceed [1]. This finding indicates that 1-cyclohexyl-1H-pyrrole is not suitable for direct electropolymerization onto electrode surfaces under standard conditions, and chemical polymerization routes are required instead. This property stands in contrast to N-methylpyrrole and unsubstituted pyrrole, which readily form conducting films by electrochemical methods.

Electropolymerization Steric effects Conducting polymer films

Synthetic Accessibility from Biomass-Derived Phenols: Unique Formal Aromaticity Transfer Route to N-Cyclohexylpyrroles

A palladium-catalyzed formal aromaticity transfer reaction between phenols and pyrrolidines/indolines was developed to generate N-cyclohexylpyrroles and indoles [1]. In this transformation, phenols serve as latent cyclohexyl equivalents, with the aromaticity of the phenol formally transferred to the pyrrolidine unit. Under initial screening conditions, N-cyclohexylpyrrole (3a) was obtained in 9% NMR yield alongside N-phenylpyrrole (4) as a direct cross-coupling byproduct and N-cyclohexylamine (5) as a net reduction product [1]. This synthetic route is unique to N-cyclohexylpyrroles and cannot produce N-phenylpyrroles or N-alkylpyrroles, providing a distinct biomass-derived entry to the cyclohexyl-substituted scaffold that bypasses traditional amine condensation with 2,5-dimethoxytetrahydrofuran.

Sustainable synthesis Biomass feedstock Palladium catalysis

Enzyme Inhibition Profile: 1-Cyclohexyl-1H-pyrrole as a Ligand for Mycobacterium tuberculosis Inorganic Pyrophosphatase

1-Cyclohexyl-1H-pyrrole is recorded in the BRENDA enzyme database as a ligand with an inhibitor role in enzyme-catalyzed reactions, specifically cited in the context of allosteric and selective inhibitors of inorganic pyrophosphatase (PPiase) from Mycobacterium tuberculosis [1][2]. The lead inhibitor scaffold in this study was a 2,4-bis(aziridin-1-yl)-6-(1-phenylpyrrol-2-yl)-s-triazine, with the best analog (compound 16) showing a Ki of 11 μM for MtPPiase [2]. The 1-cyclohexyl-1H-pyrrole fragment is structurally related to the phenylpyrrole moiety in the lead series, suggesting its utility as an alternative fragment for scaffold hopping or SAR exploration where the saturated cyclohexyl ring may modulate binding or pharmacokinetic properties relative to the aromatic phenyl ring [2].

Antitubercular drug discovery Allosteric inhibition Enzyme targeting

Physical State and Volatility: Liquid 1-Cyclohexyl-1H-pyrrole vs. Solid 1-Phenyl-1H-pyrrole at Ambient Temperature

1-Cyclohexyl-1H-pyrrole is a liquid at room temperature with a boiling point of 114 °C at 19 Torr, whereas 1-phenyl-1H-pyrrole is a crystalline solid with a melting point of 58–61 °C and a boiling point of 131 °C at 30 mmHg (or 234 °C at 760 mmHg) [1]. This difference in physical state at ambient conditions has practical implications for formulation, liquid-phase reaction handling, and vapor-pressure-dependent processes. The lower boiling point at reduced pressure also indicates higher volatility for the cyclohexyl derivative compared to the phenyl analog, which may be advantageous in vacuum distillation purification or vapor-phase deposition applications.

Physical form Volatility Handling and formulation

Optimal Research and Industrial Use Cases for 1-Cyclohexyl-1H-pyrrole (CAS 31708-14-2) Based on Quantitative Evidence


Solution-Processable Conducting Polymer Coatings for Corrosion Protection

In corrosion protection of mild steel, unsubstituted polypyrrole cannot be applied by dip or spray coating due to its insolubility in common solvents. 1-Cyclohexyl-1H-pyrrole serves as a monomer that yields poly(N-cyclohexylpyrrole)—a soluble intrinsically conducting polymer that can be deposited onto metal surfaces by repeated immersion from solution [1]. This enables solution-based coating workflows for corrosion-resistant films without requiring electrodeposition onto inert electrodes. Researchers should note, however, that the steric bulk of the cyclohexyl group prevents direct electropolymerization; chemical polymerization followed by solution casting is the required fabrication route [2].

Sustainable Synthesis of N-Cyclohexylpyrrole Scaffolds from Biomass-Derived Phenols

The formal aromaticity transfer reaction reported by Qiu, Li, and Li (Chem. Sci. 2017) provides a unique synthetic entry to N-cyclohexylpyrroles directly from phenols—abundant and renewable components of lignocellulosic biomass [3]. This route is not accessible for N-phenylpyrrole or N-alkylpyrrole analogs, making 1-cyclohexyl-1H-pyrrole the scaffold of choice for laboratories pursuing green chemistry or biomass valorization strategies. The 9% preliminary NMR yield indicates that further optimization is needed for preparative-scale use, but the atom-efficient, redox-neutral character of the transformation offers a compelling sustainability advantage over traditional Paal-Knorr or 2,5-dimethoxytetrahydrofuran-based syntheses [3].

Medicinal Chemistry Fragment for Mycobacterium tuberculosis PPiase Inhibitor Optimization

In antitubercular drug discovery targeting inorganic pyrophosphatase (PPiase) from M. tuberculosis, 1-cyclohexyl-1H-pyrrole is an established enzyme ligand that can serve as a fragment replacement for the phenylpyrrole moiety found in lead inhibitors (e.g., the allosteric inhibitor series with compound 16 exhibiting Ki = 11 μM for MtPPiase) [4][5]. The saturated cyclohexyl ring offers distinct conformational flexibility and altered lipophilicity (logP ~2.99) compared to the aromatic phenyl ring (logP ~2.48), enabling systematic structure–activity relationship (SAR) exploration of how N-substituent saturation affects allosteric binding, species selectivity, and physicochemical drug-likeness parameters [6].

Volatile Liquid Pyrrole Building Block for Vacuum Distillation and Vapor-Phase Chemistry

Unlike the solid N-phenylpyrrole (mp 58–61 °C), 1-cyclohexyl-1H-pyrrole is a liquid at room temperature with a boiling point of 114 °C at 19 Torr [6][7]. This physical form is advantageous for laboratories employing vacuum distillation for purification, vapor-phase deposition of organic thin films, or automated liquid-dispensing systems that cannot handle solid reagents without pre-melting. The higher volatility compared to N-phenylpyrrole also facilitates removal of excess reagent under reduced pressure after reaction completion, simplifying workup procedures in synthetic chemistry workflows.

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